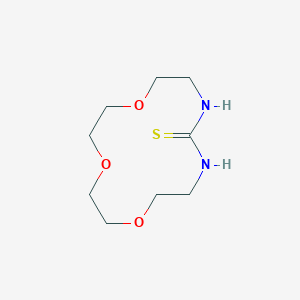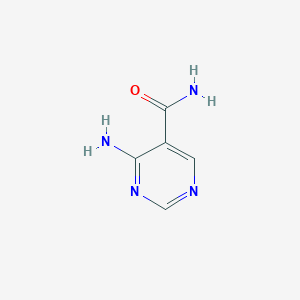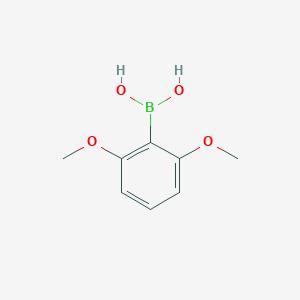
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-311994 involves several steps, typically starting with the preparation of the quinazolinone core. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the furan-2-yl and 4-methoxyphenyl groups. This can be done using appropriate reagents and catalysts under controlled conditions.
Industrial production methods for WAY-311994 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
WAY-311994 can undergo various chemical reactions, including:
Oxidation: The furan ring in WAY-311994 can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a quinazolinone derivative, it can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: WAY-311994 has shown promise as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of WAY-311994 involves its interaction with specific molecular targets and pathways. As a quinazolinone derivative, it can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
WAY-311994 can be compared with other quinazolinone derivatives, such as:
2-(furan-2-yl)-3-(4-hydroxyphenyl)quinazolin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(furan-2-yl)-3-(4-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.
The uniqueness of WAY-311994 lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
35868-41-8 |
|---|---|
Molekularformel |
C19H14N2O3 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |
InChI-Schlüssel |
IDFKAZZRWRKHIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



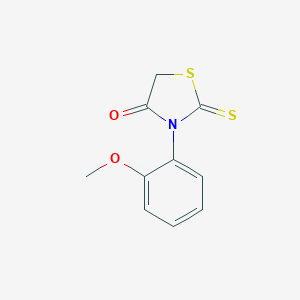
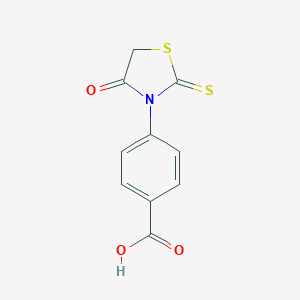

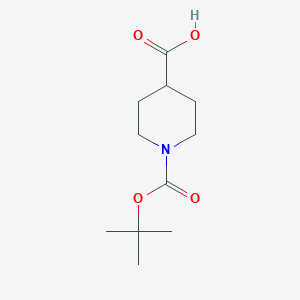
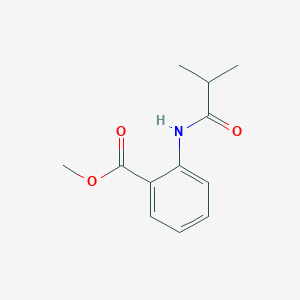

![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

